

The Pharmacological Landscape of the 1,5-Benzothiazepine Nucleus: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Benzothiazepine

Cat. No.: B1259763

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The **1,5-benzothiazepine** nucleus, a seven-membered heterocyclic ring system, stands as a privileged scaffold in medicinal chemistry. Its versatile structure has given rise to a diverse array of pharmacologically active agents, including clinically significant drugs for cardiovascular and central nervous system disorders. This technical guide provides an in-depth exploration of the pharmacological profile of the **1,5-benzothiazepine** core, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.

I. Pharmacological Activities and Therapeutic Applications

The **1,5-benzothiazepine** nucleus is the cornerstone of several clinically important drugs, demonstrating its therapeutic versatility. Diltiazem and clentiazem are well-established calcium channel blockers used in the management of angina, hypertension, and arrhythmias.[1][2] In the realm of neuroscience, thiazesim, clothiapine, and the widely prescribed atypical antipsychotic, quetiapine, highlight the significance of this scaffold in modulating central nervous system (CNS) targets.[2][3]

Beyond these established applications, research has unveiled a broad spectrum of other potential therapeutic activities inherent to **1,5-benzothiazepine** derivatives. These include promising anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, making it a fertile ground for drug discovery and development.[4][5]

II. Quantitative Pharmacological Data

The pharmacological effects of **1,5-benzothiazepine** derivatives are intrinsically linked to their structural modifications. The following tables summarize key quantitative data from various studies, providing a comparative overview of their potency in different therapeutic areas.

Anticancer Activity

The anticancer potential of **1,5-benzothiazepine** derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth.

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
2c	Hep G-2 (Liver)	3.29 ± 0.15	[6][7]
2f	Hep G-2 (Liver)	4.38 ± 0.11	[6]
2j	Hep G-2 (Liver)	4.77 ± 0.21	[6]
		15.42 ± 0.16 to 41.34	
2c	DU-145 (Prostate)	± 0.12 (range for series)	[6][7]
		15.42 ± 0.16 to 41.34	
2f	DU-145 (Prostate)	± 0.12 (range for series)	[6]
2j	DU-145 (Prostate)	15.42 ± 0.16	[6]
	HT-29 (Colon), MCF-7		
BT18	(Breast), DU-145 (Prostate)	Promising Activity	[8]
	HT-29 (Colon), MCF-7		
BT19	(Breast), DU-145 (Prostate)	Promising Activity	[8]
	HT-29 (Colon), MCF-7		
BT20	(Breast), DU-145 (Prostate)	More active than methotrexate	[8]
	HT-29 (Colon), MCF-7		
Compound 42	(Breast), DU-145 (Prostate)	28 μg/mL (against one of the lines)	

Antimicrobial Activity

Several **1,5-benzothiazepine** derivatives have demonstrated significant activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ID	Microorganism	MIC (µg/mL)	Reference
BT6	Various bacterial and fungal strains	0.4	[9][10][11]
BT6	Escherichia coli	0.8	[10][11]
BT5	Escherichia coli	0.4	[9][10]
BT3	Staphylococcus aureus	0.4	[9][10]
BT3	Candida albicans	1.6	[9][10]
BT5	Staphylococcus aureus, Proteus vulgaris, Aspergillus niger	0.8	[9][10]
BT5	Candida tropicalis	1.6	[10]

Receptor Binding Affinity

The interaction of **1,5-benzothiazepines** with their molecular targets is quantified by their binding affinity. For instance, the affinity of diltiazem and its metabolites for the L-type calcium channel has been determined through radioligand binding assays. The pIC50 value represents the negative logarithm of the IC50 for binding inhibition.

Compound	Target	pIC50	Reference
Diltiazem	L-type Calcium Channel ([3H]diltiazem binding)	6.87	[12]
M1 (desacetyl-diltiazem)	L-type Calcium Channel ([3H]diltiazem binding)	6.72	[12]
MA (N-desmethyl-diltiazem)	L-type Calcium Channel ([3H]diltiazem binding)	6.49	[12]
M2 (N-desmethyl, desacetyl-diltiazem)	L-type Calcium Channel ([3H]diltiazem binding)	6.03	[12]
M4 (O-desmethyl, desacetyl-diltiazem)	L-type Calcium Channel ([3H]diltiazem binding)	5.51	[12]
M6 (N-desmethyl, O-desmethyl, desacetyl-diltiazem)	L-type Calcium Channel ([3H]diltiazem binding)	5.33	[12]

The atypical antipsychotic quetiapine exhibits a complex receptor binding profile, which contributes to its therapeutic efficacy and side-effect profile. The equilibrium dissociation constant (Ki) is a measure of the binding affinity, with lower Ki values indicating higher affinity.

Receptor	Quetiapine Ki (nM)	Norquetiapine Ki (nM)	Reference
5-HT1A	716	40.7	[13]
5-HT2A	33.6	12.8	[13]
5-HT7	307	19.3	[13]
D1	712	214	[13]
D2	245	196	[13]
α1A	14.6	1.5	[13]
α2A	307	4.8	[13]
H1	11	1.1	[13]

III. Experimental Protocols

To ensure the reproducibility and validity of pharmacological data, detailed experimental protocols are essential. This section outlines the methodologies for key assays used in the characterization of **1,5-benzothiazepine** derivatives.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[\[14\]](#)[\[15\]](#) The amount of formazan produced is directly proportional to the number of viable cells.[\[15\]](#)

Protocol:

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours at 37°C.[\[14\]](#)
- **Compound Treatment:** Treat the cells with various concentrations of the **1,5-benzothiazepine** derivative and incubate for a further 24-72 hours.[\[16\]](#)

- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[14][16]
- Formazan Solubilization: Carefully remove the medium and add 100-150 μ L of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14][16]
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[16]

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth of the microorganism.[1]

Protocol:

- Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the **1,5-benzothiazepine** derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[7]
- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.[7]
- Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension to achieve a final concentration of approximately 5×10^5 CFU/mL.[7]
- Controls: Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).[9]

- Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.[7]
- MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[1]

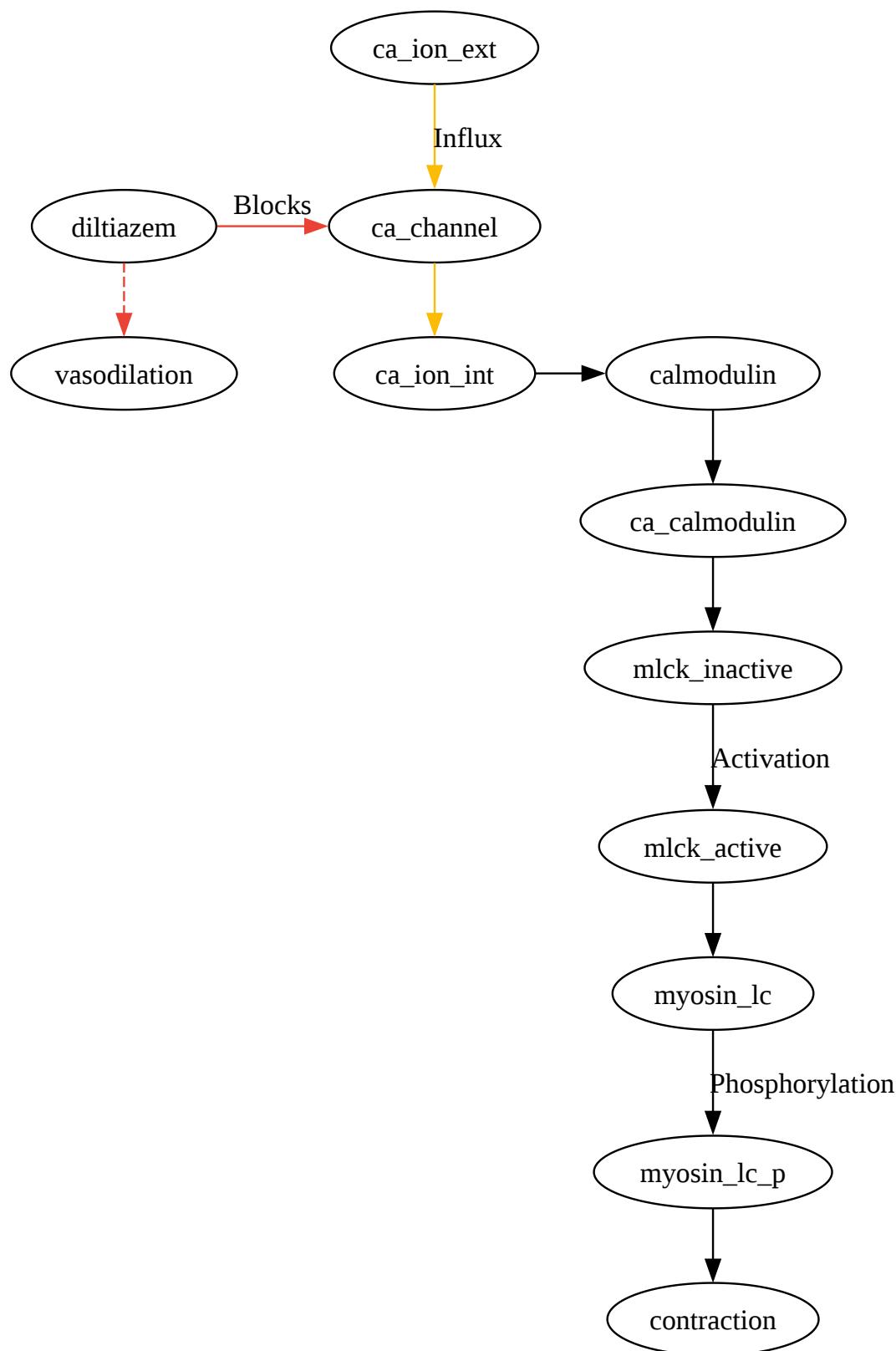
Target Engagement: EGFR Tyrosine Kinase Inhibition Assay

The inhibitory effect of **1,5-benzothiazepine** derivatives on specific molecular targets, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, can be quantified using biochemical assays.

Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of the purified EGFR kinase domain. This is often done by quantifying the phosphorylation of a substrate or by measuring the amount of ATP consumed during the kinase reaction.[2][4]

Protocol (Example using ADP-Glo™ Kinase Assay):

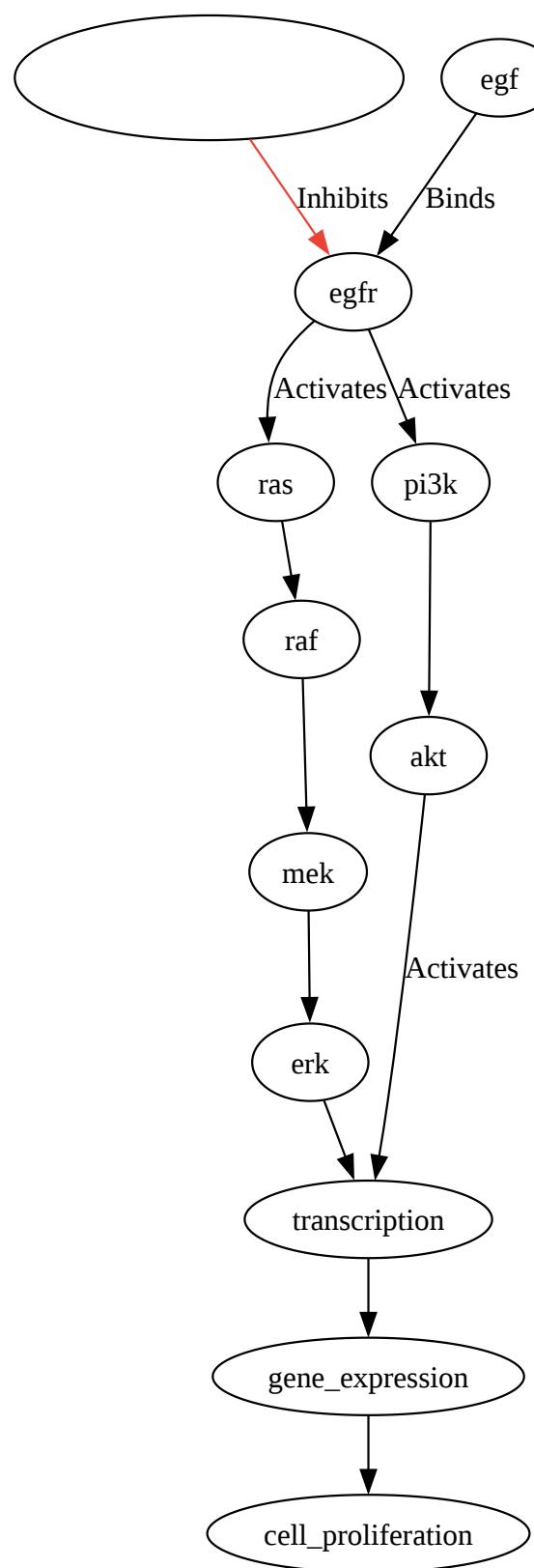
- Reaction Setup:** In a 384-well plate, add the purified EGFR enzyme, the kinase substrate (e.g., a synthetic peptide), and the **1,5-benzothiazepine** inhibitor at various concentrations in a kinase reaction buffer.[2]
- Initiation of Reaction:** Start the kinase reaction by adding a solution containing ATP.[4]
- Incubation:** Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[2][4]
- ATP Depletion:** Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[4]
- Signal Generation:** Add a Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.[4]
- Luminescence Measurement:** Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.[4]


- Data Analysis: Calculate the percentage of inhibition of EGFR kinase activity at each inhibitor concentration and determine the IC₅₀ value.

IV. Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of **1,5-benzothiazepines** stem from their interaction with various biological targets and modulation of key signaling pathways.

Cardiovascular Effects: L-Type Calcium Channel Blockade

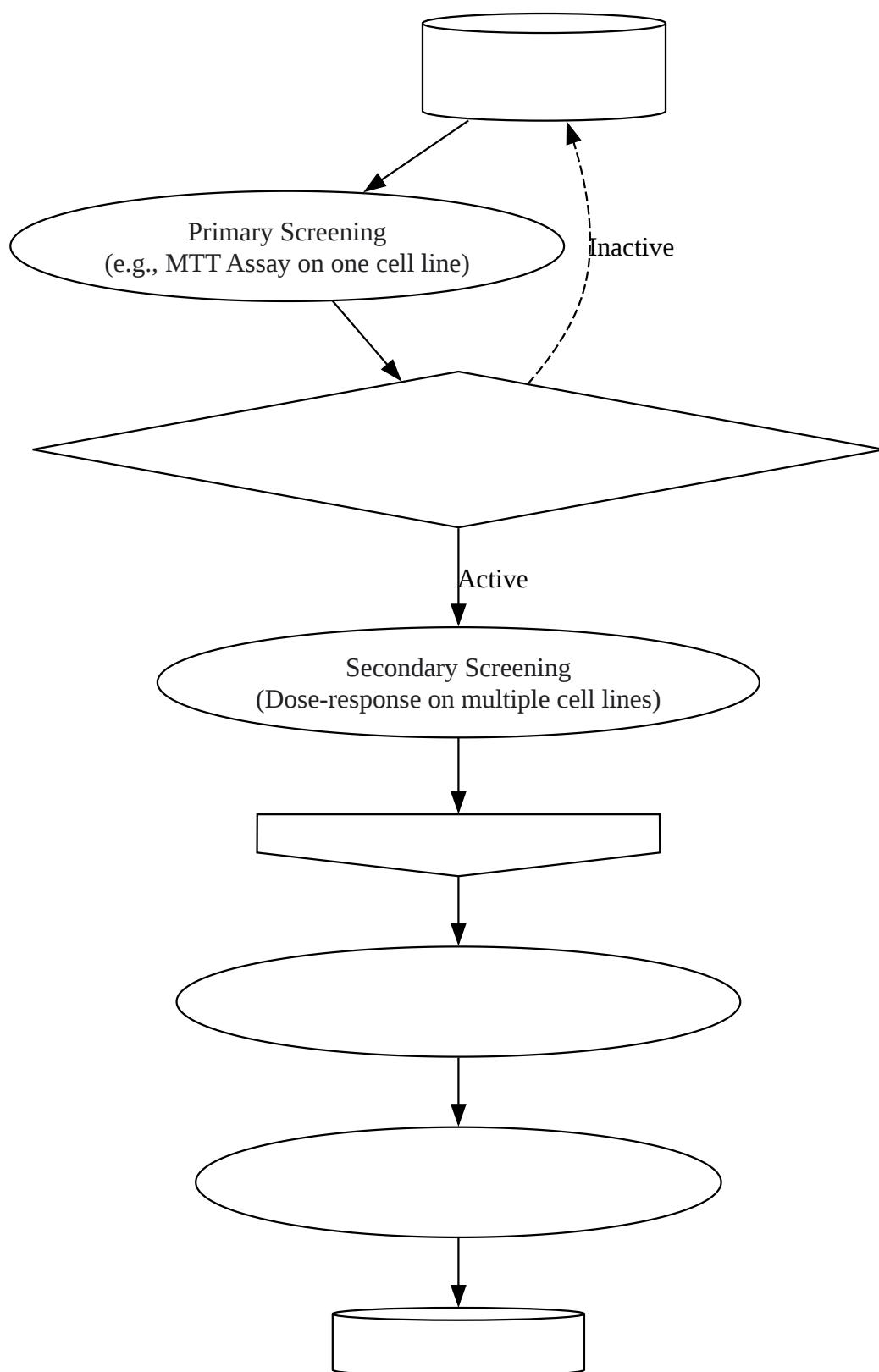

The primary mechanism of action for cardiovascular-acting **1,5-benzothiazepines** like diltiazem is the blockade of L-type voltage-gated calcium channels.^[1] This inhibition of calcium influx has profound effects on both cardiac myocytes and vascular smooth muscle cells.

[Click to download full resolution via product page](#)

Caption: Diltiazem's mechanism of action on muscle cells.

Anticancer Effects: EGFR Signaling Pathway Inhibition

Emerging evidence suggests that some **1,5-benzothiazepine** derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.



[Click to download full resolution via product page](#)

Caption: Inhibition of the EGFR signaling pathway.

Experimental Workflow: High-Throughput Screening for Anticancer Activity

The discovery of novel anticancer agents often involves a systematic workflow, starting from a large library of compounds and progressively narrowing down to the most promising candidates.

[Click to download full resolution via product page](#)

Caption: High-throughput screening workflow for anticancer drugs.

V. Conclusion

The **1,5-benzothiazepine** nucleus continues to be a remarkably fruitful scaffold in the quest for novel therapeutic agents. Its proven success in clinically used drugs, coupled with the expanding scope of its pharmacological activities, ensures its continued relevance in drug discovery. This technical guide has provided a comprehensive overview of the pharmacological profile of this important heterocyclic core, offering valuable data and methodologies for researchers and drug development professionals. Further exploration of the structure-activity relationships and mechanisms of action of novel **1,5-benzothiazepine** derivatives holds the promise of yielding next-generation therapeutics for a wide range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of a novel series of 1,5-benzothiazepine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. actascientific.com [actascientific.com]
- 10. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]
- 12. Calcium channel receptor binding studies for diltiazem and its major metabolites: functional correlation to inhibition of portal vein myogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4-isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interaction of diltiazem with an intracellularly accessible binding site on Ca(V)1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [The Pharmacological Landscape of the 1,5-Benzothiazepine Nucleus: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1259763#pharmacological-profile-of-the-1-5-benzothiazepine-nucleus]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com